molecular formula C17H19IO4 B14179358 2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene CAS No. 923595-05-5

2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene

Cat. No.: B14179358
CAS No.: 923595-05-5
M. Wt: 414.23 g/mol
InChI Key: ABESUYXACWAGPW-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene is an organic compound with a complex structure that includes methoxy, phenylethoxy, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2-iodo-4-methoxyphenol with 2,2-dimethoxy-2-phenylethanol under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodo group can be reduced to a hydrogen atom, forming a simpler aromatic compound.

    Substitution: The iodo group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield methoxybenzoic acid, while reduction of the iodo group may produce 2-(2,2-dimethoxy-2-phenylethoxy)-4-methoxybenzene.

Scientific Research Applications

2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals, such as advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene exerts its effects depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents to form new bonds or break existing ones. In biological systems, its derivatives may target specific enzymes or receptors, modulating biochemical pathways to produce desired effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethoxy-2-phenylacetophenone: A photoinitiator used in polymerization reactions.

    2-Iodo-4-methoxyphenol: A precursor in the synthesis of various organic compounds.

    2,2-Dimethoxy-2-phenylethanol: Used in the synthesis of fragrances and flavors.

Uniqueness

2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis

Properties

CAS No.

923595-05-5

Molecular Formula

C17H19IO4

Molecular Weight

414.23 g/mol

IUPAC Name

2-(2,2-dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene

InChI

InChI=1S/C17H19IO4/c1-19-14-9-10-15(18)16(11-14)22-12-17(20-2,21-3)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3

InChI Key

ABESUYXACWAGPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)I)OCC(C2=CC=CC=C2)(OC)OC

Origin of Product

United States

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